1-Adamantaneacetyl chloride

概要

説明

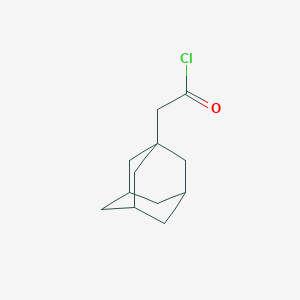

1-Adamantaneacetyl chloride (CAS: 19835-38-2, molecular formula: C₁₂H₁₇ClO) is a reactive acyl chloride derivative of adamantane, characterized by an acetyl chloride group (-COCl) attached to the 1-position of the adamantane cage structure. Its synthesis typically involves treating 1-adamantaneacetic acid with thionyl chloride (SOCl₂) under reflux conditions, yielding the acyl chloride with high purity . The compound’s rigid adamantane backbone confers exceptional thermal and chemical stability, while the acetyl chloride group enables nucleophilic reactions, making it a versatile intermediate in organic synthesis.

Applications include its use in solid-phase peptide synthesis to introduce adamantane moieties into antimicrobial agents , acylation of bioactive molecules to enhance potency (e.g., B2 receptor antagonists) , and synthesis of glycosphingolipid analogs for studying enzymatic inhibitors .

準備方法

1-Adamantaneacetyl chloride can be synthesized through two main methods:

Reaction with Thionyl Chloride: 1-Adamantane acetate reacts with thionyl chloride under controlled conditions to produce this compound.

Reaction with Phosphorous Chloride: Another method involves the reaction of 1-adamantane acetate with phosphorous chloride.

During the preparation process, it is crucial to maintain appropriate operating temperatures and reaction conditions, as well as to follow safety precautions to handle the reagents safely .

化学反応の分析

1-Adamantaneacetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols, phenols, and amines to produce the corresponding esters, ethers, and amines.

Esterification: In the presence of alcohols, it forms esters.

Etherification: When reacted with phenols, it forms ethers.

Amination: It reacts with amines to form amides.

Common reagents used in these reactions include alcohols, phenols, and amines, and the major products formed are esters, ethers, and amides .

科学的研究の応用

Organic Synthesis

1-Adamantaneacetyl chloride serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Friedel-Crafts Acylation : This compound can act as an acylating agent in Friedel-Crafts reactions, enabling the introduction of acetyl groups into aromatic compounds . For instance, it has been effectively used to synthesize substituted aromatic ketones.

- Synthesis of Adamantane Derivatives : It plays a crucial role in producing various derivatives of adamantane, which are important in medicinal chemistry and materials science .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

- Antiviral and Anticancer Agents : Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. The structural modifications using this compound can enhance these properties .

- Drug Development : Its derivatives are being investigated for their efficacy as drug candidates in treating various diseases, including cancer and viral infections.

Material Science

This compound has applications in developing advanced materials:

- Water-Soluble Cutting Fluids : Recent studies have shown that derivatives formed from this compound can be used as effective cutting fluids with good anti-rust properties, enhancing their utility in industrial applications .

- Polymer Chemistry : The compound can be utilized to modify polymers for improved performance characteristics, such as thermal stability and mechanical strength.

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Synthesis of Adamantane Derivatives | Organic Synthesis | Demonstrated effective acylation using this compound to produce various derivatives with potential biological activity. |

| Antiviral Activity of Adamantane Compounds | Medicinal Chemistry | Showed that modifications using this compound improved antiviral efficacy against influenza strains. |

| Development of Water-Soluble Cutting Fluids | Material Science | Found that compounds derived from this compound exhibited superior anti-rust properties compared to traditional cutting fluids. |

作用機序

The mechanism of action of 1-adamantaneacetyl chloride involves its reactivity with various organic compounds. It acts as an acylating agent, facilitating the formation of esters, ethers, and amides through substitution reactions. The molecular targets and pathways involved include the functional groups of alcohols, phenols, and amines, which react with the acyl chloride group of this compound .

類似化合物との比較

Comparison with Similar Adamantane-Based Acyl Chlorides

Structural and Physical Properties

The table below compares 1-Adamantaneacetyl chloride with structurally related adamantane derivatives:

Key Observations :

- Chain Length : this compound has a two-carbon spacer between the adamantane and the reactive chloride, while 1-adamantanecarbonyl chloride lacks this spacer. This difference influences steric effects and reactivity.

- Reactivity : The acetyl group in this compound may reduce electrophilicity compared to 1-adamantanecarbonyl chloride, making the latter more reactive in nucleophilic acyl substitutions .

- Stability : The adamantane cage enhances thermal stability in both compounds, but the acetyl chain in this compound may improve solubility in organic solvents compared to the shorter-chain analog.

生物活性

1-Adamantaneacetyl chloride (CAS: 19835-38-2) is a compound derived from adamantane, known for its unique cage-like structure and significant biological activities. This article explores the biological properties of this compound, focusing on its synthesis, cytotoxicity, antimicrobial effects, and potential applications in cancer therapy.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇ClO |

| Molar Mass | 212.72 g/mol |

| Density | 1.179 g/cm³ |

| Boiling Point | 110-111 °C (at 2 Torr) |

| Flash Point | 126 °C |

| Refractive Index | 1.537 |

| Hazard Class | Irritant |

This compound can undergo various chemical reactions with organic compounds such as alcohols, phenols, and amines to yield substitution products. The mechanism typically involves nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile from the reacting compound .

Cytotoxicity

Recent studies indicate that adamantane derivatives exhibit cytotoxic effects against various cancer cell lines. A notable study synthesized biphenyl-adamantane derivatives, including those related to this compound, which demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) cells. The compound induced apoptosis by modulating Bcl-2 family proteins and increasing the cleavage of PARP (poly ADP-ribose polymerase), leading to cell cycle arrest in the subG1 phase .

Antimicrobial Activity

The antimicrobial properties of adamantane derivatives have been extensively studied. Research shows that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of adamantane were tested for their antimicrobial efficacy with minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various strains, including Staphylococcus epidermidis and Candida albicans .

Study on Apoptotic Mechanisms

In a study published in Molecules, researchers synthesized several adamantane derivatives and evaluated their effects on cancer cell lines. The findings revealed that specific derivatives could induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL while promoting pro-apoptotic signals. This suggests that compounds like this compound could serve as potential therapeutic agents in oncology .

Antiviral Activity

Another significant aspect of adamantane derivatives is their antiviral activity. Historically, compounds such as amantadine have been used against Influenza A and HIV viruses. While specific data on this compound's antiviral efficacy is limited, its structural analogs have shown promising results in inhibiting viral replication .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Adamantaneacetyl chloride (CAS 19835-38-2) to improve yield and purity?

- Methodological Answer : The synthesis of this compound typically involves the reaction of 1-Adamantaneacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride. To optimize yield, ensure anhydrous conditions and stoichiometric excess of the chlorinating agent. Purification via recrystallization (e.g., using hexane or dichloromethane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitoring reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) ensures completeness .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer : Due to its acyl chloride reactivity, handle under inert atmosphere (N₂/Ar) in a fume hood. Use moisture-resistant glassware and dry solvents. Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Storage at -20°C in airtight containers with desiccants prevents hydrolysis .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Employ analytical techniques such as:

- 1H/13C NMR : Characteristic peaks for adamantane protons (~1.6–2.1 ppm) and acetyl chloride carbonyl (~170–175 ppm).

- FT-IR : Strong C=O stretch at ~1800 cm⁻¹.

- Melting Point : Compare observed mp (48–52°C) with literature values .

Advanced Research Questions

Q. What strategies enable selective acylation of primary alcohols using this compound in the presence of secondary alcohols?

- Methodological Answer : Utilize catalytic 4-dimethylaminopyridine (DMAP, 5–10 mol%) to enhance reactivity and selectivity. The bulky adamantane group sterically hinders secondary alcohol access, favoring primary alcohol acylation. Monitor reaction kinetics via HPLC or GC-MS to confirm selectivity (>90% yield for primary alcohols) .

Q. How can this compound be employed in synthesizing glycosphingolipid analogs for biochemical studies?

- Methodological Answer : React this compound with sphingosine derivatives (e.g., galactosylceramide) in dry DMF at 0°C. The adamantane group enhances metabolic stability and membrane permeability. Purify products via silica gel chromatography and validate using MALDI-TOF MS. Applications include inhibitors of glucosylceramide synthase (e.g., N-(1-Adamantaneacetyl)-ceramide trihexoside) .

Q. What challenges arise in characterizing this compound derivatives via X-ray crystallography?

- Methodological Answer : The adamantane core’s rigidity and symmetry complicate crystal packing. Use slow evaporation from chloroform/hexane mixtures to grow single crystals. Hydrogen-bonding motifs (e.g., N–H⋯O interactions) stabilize lattice structures. Synchrotron radiation may resolve weak diffraction patterns caused by heavy atoms (e.g., Cl) .

Q. How can HPLC methods be adapted for quantifying trace this compound in biological matrices?

- Methodological Answer : Derivatize with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance UV/fluorescence detection. Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Validate linearity (0.1–50 µM, R² >0.99) and LOD/LOQ (0.05 µM/0.15 µM). Spike-and-recovery experiments in PBS (pH 7.4) confirm accuracy .

Q. Data Contradictions and Resolutions

- Molecular Formula Discrepancy : lists 1-Adamantanecarboxylic acid chloride (C11H15ClO), while specifies this compound (C12H17ClO). These are distinct compounds; the latter includes an additional methylene group. Confirm CAS numbers (19835-38-2 vs. 2094-72-6) to avoid misidentification .

- Storage Recommendations : recommends -20°C for adamantane derivatives, while lacks specific data. Prioritize low-temperature storage to prevent hydrolysis .

特性

IUPAC Name |

2-(1-adamantyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQSEJBREPQBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378137 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19835-38-2 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。